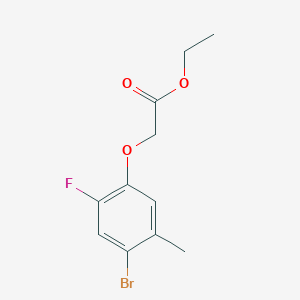
N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by the introduction of the sulfanyl, amide, and methoxy groups. The exact synthesis process would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline ring system is planar due to the conjugation of the pi electrons. The presence of the sulfanyl, amide, and methoxy groups would introduce additional complexity to the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group might participate in hydrolysis or condensation reactions. The sulfanyl group could be oxidized to a sulfonyl group. The methoxy group might undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on ring-substituted 8-hydroxyquinoline-2-carboxanilides, a class of compounds related to N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide, demonstrates significant antimicrobial properties. These compounds have been found to exhibit a strong cytotoxic effect on Desulfovibrio piger, a sulfate-reducing bacterium often isolated from patients with gastrointestinal diseases, hinting at potential applications in treating such conditions (Kushkevych et al., 2018).
Antihypertensive and Diuretic Properties
A study on N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives, closely related to the compound of interest, found that these compounds exhibited noteworthy diuretic and antihypertensive activities. This suggests potential therapeutic applications for N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide in the treatment of hypertension and as a diuretic agent (Rahman et al., 2014).
Synthesis and Characterization for Pharmacological Studies
The synthesis and characterization of related quinoline derivatives have been a subject of interest for their potential in pharmacological applications. The process involves various chemical reactions and analytical techniques, which are essential for exploring their therapeutic properties. This includes research into their antimicrobial, antihypertensive, and possibly other pharmacological activities (Lu et al., 2021).
Antibacterial Activity
Novel 8-methoxyquinoline-2-carboxamide compounds, which are structurally similar to N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide, have shown effective antibacterial properties. These studies involve the design and synthesis of these compounds and their in vitro evaluation against various bacteria, indicating potential uses in treating bacterial infections (Qu et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-sulfanylidene-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-15-9-5-4-8-14(15)19-17(20)12-10-16(22)18-13-7-3-2-6-11(12)13/h2-10H,1H3,(H,18,22)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWQFOBCVUXWRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=S)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

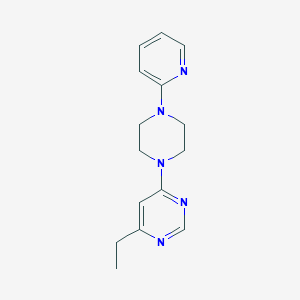
![3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine](/img/structure/B2374521.png)
![1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2374522.png)
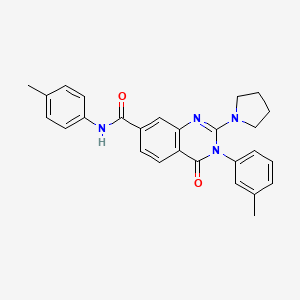
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2374525.png)
![methyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2374529.png)
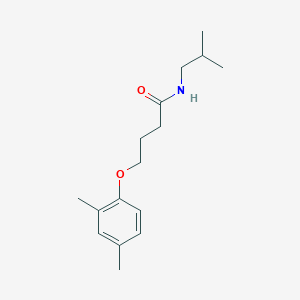
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)
![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2374534.png)
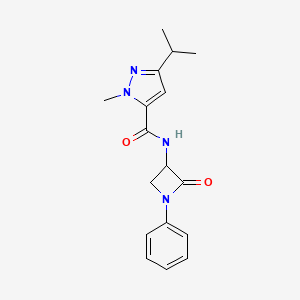
![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2374537.png)
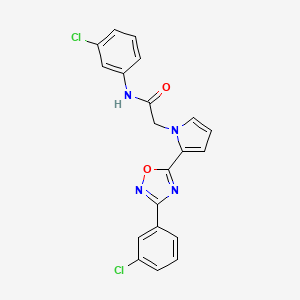
![N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374541.png)
